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Compound of Interest

Compound Name: 2-amino-N-cyclohexylacetamide

CAS No.: 14432-21-4; 16817-90-6

Cat. No.: B2744359

Get Quote

Executive Summary
Target Molecule: 2-Amino-N-cyclohexylacetamide (Glycine cyclohexylamide) CAS Registry

Number: 16817-90-6 Molecular Formula:

Molecular Weight: 156.23 g/mol [1][2][3]

This technical guide outlines the high-fidelity synthesis of 2-amino-N-cyclohexylacetamide, a

critical glycine-derived linker used in pharmaceutical intermediate chemistry and

peptidomimetic scaffolds. While direct coupling of N-protected glycine (e.g., Boc-Gly-OH) with

cyclohexylamine is possible, this guide focuses on the Acyl Chloride-Delépine Pathway. This

route is preferred for scale-up and industrial application due to its atom economy and

avoidance of expensive peptide coupling reagents.

The protocol is divided into two distinct stages:

N-Acylation: Synthesis of the electrophilic intermediate, 2-chloro-N-cyclohexylacetamide.

Amination: Conversion of the
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-chloro group to a primary amine via the Delépine reaction, ensuring high specificity for the
primary amine over secondary amine byproducts.

Part 1: Retrosynthetic Analysis & Pathway Logic
The synthesis is designed to overcome the "Over-Alkylation Problem" inherent in alkyl halide

amination. Direct reaction of 2-chloro-N-cyclohexylacetamide with ammonia frequently yields

secondary and tertiary amine impurities.

To guarantee the formation of the primary amine (

), we employ a "Masked Ammonia" strategy using Hexamethylenetetramine (HMTA).
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Figure 1: Retrosynthetic tree illustrating the disconnection of the target molecule into stable,

commercially available precursors.

Part 2: Detailed Experimental Protocols
Stage 1: Synthesis of 2-Chloro-N-cyclohexylacetamide
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Reaction Type: Nucleophilic Acyl Substitution (Schotten-Baumann conditions) Mechanism:

Addition-Elimination

This step requires strict temperature control. Chloroacetyl chloride is highly reactive; elevated

temperatures will lead to bis-acylation or hydrolysis if moisture is present.

Reagents:

Cyclohexylamine (1.0 eq)

Chloroacetyl chloride (1.1 eq)[4]

Triethylamine (TEA) (1.2 eq) or

Dichloromethane (DCM) or Toluene (Solvent)

Protocol:

Setup: Charge a 3-neck round-bottom flask with Cyclohexylamine (100 mmol) and TEA (120

mmol) in dry DCM (150 mL). Cool the system to

using an ice/salt bath.

Addition: Add Chloroacetyl chloride (110 mmol) dropwise via an addition funnel over 30

minutes. Critical: Maintain internal temperature below

to prevent exotherms from degrading the acyl chloride.

Reaction: Allow the mixture to warm to room temperature (RT) and stir for 3 hours. Monitor

via TLC (Hexane:EtOAc 7:3).[5]

Workup:

Wash the organic layer with 1M HCl (2x 50 mL) to remove unreacted amine/TEA.

Wash with saturated

(2x 50 mL) to neutralize acid.
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Wash with Brine, dry over

, and concentrate in vacuo.

Purification: Recrystallize from Ethanol/Water or Hexanes if the solid is off-white.

Expected Yield: 85-95%

Appearance: White crystalline solid.

Stage 2: The Delépine Reaction (Amination)
Reaction Type:

Substitution followed by Acid Hydrolysis Why this route? Unlike the Gabriel synthesis, the
Delépine reaction uses mild conditions and avoids hydrazine. Unlike direct ammonolysis, it
prevents the formation of secondary amines (dimers).

Reagents:

2-Chloro-N-cyclohexylacetamide (from Stage 1)

Hexamethylenetetramine (HMTA / Urotropine) (1.05 eq)

Sodium Iodide (NaI) (0.1 eq - Catalyst)

Ethanol (Solvent)[5][6]

Conc. HCl (Hydrolysis agent)[6]

Protocol:

Quaternary Salt Formation:

Dissolve 2-Chloro-N-cyclohexylacetamide (50 mmol) and HMTA (52.5 mmol) in Ethanol

(100 mL). Add catalytic NaI.

Stir at room temperature for 12–24 hours. The hexaminium salt often precipitates out as a

white solid.
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Checkpoint: If precipitation occurs, filter the salt.[5][7] If not, proceed directly to hydrolysis.

Hydrolysis:

Add Conc.[8] HCl (equiv. to 5-6 eq) to the mixture (or the isolated salt resuspended in

EtOH).

Reflux the mixture for 2–4 hours. This cleaves the formaldehyde units, releasing the

primary amine as the hydrochloride salt.

Isolation (Free Base):

Cool the mixture. Filter off the ammonium chloride byproduct (if any).

Concentrate the filtrate to remove ethanol and formaldehyde (as acetal).

Dissolve the residue in water. Basify to pH >10 using 2M NaOH.

Extract with DCM (3x), dry over

, and evaporate.

Final Product: 2-Amino-N-cyclohexylacetamide.

Part 3: Process Visualization & Data
Reaction Workflow Diagram
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Figure 2: Sequential workflow for the conversion of cyclohexylamine to the target glycine

amide.

Key Process Parameters
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Parameter Stage 1 (Acylation) Stage 2 (Amination)

Limiting Reagent Cyclohexylamine
2-Chloro-N-

cyclohexylacetamide

Solvent System DCM or Toluene Ethanol (95% or Absolute)

Temperature
Reflux (

)

Critical Impurity Bis-acylated amine Secondary amine (dimer)

Catalyst None (Base scavenger used)
Sodium Iodide (Finkelstein

condition)

Typical Yield 90-95% 75-85%

Part 4: Analytical Characterization
To validate the synthesis, the following spectral signatures must be confirmed.

Physical State: White to off-white solid.

Melting Point: 90–100°C (Free base) [1].

IR Spectroscopy (

):

3300-3400: Primary amine N-H stretch (doublet).

1650-1660: Amide I band (C=O stretch).

1540: Amide II band (N-H bend).

NMR (DMSO-

or

):
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7.8-8.0 (br s, 1H, Amide NH).

3.6-3.7 (m, 1H, Cyclohexyl CH-N).

3.2 (s, 2H,

-

- Distinctive singlet shifting from 4.0 ppm in the chloro-intermediate).

1.1-1.9 (m, 10H, Cyclohexyl protons).

Part 5: Safety & Handling (E-E-A-T)
Lachrymator Hazard: Chloroacetyl chloride is a potent lachrymator. All transfers in Stage 1

must occur within a functioning fume hood. Glassware should be rinsed with dilute base

before removal from the hood.

Sensitization: Both the intermediate (alkyl chloride) and the final product are potential skin

sensitizers. Double-gloving (Nitrile) is recommended.

Formaldehyde Generation: The hydrolysis step in the Delépine reaction releases

formaldehyde. Ensure adequate ventilation to prevent inhalation of formaldehyde vapors.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
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Contact our Ph.D. Support Team for a compatibility check
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